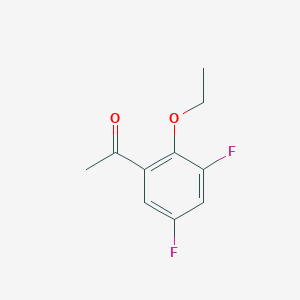

1-(2-Ethoxy-3,5-difluorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Ethoxy-3,5-difluorophenyl)ethanone is an organic compound with the molecular formula C10H10F2O2. It is a fluorinated acetophenone derivative, characterized by the presence of ethoxy and difluorophenyl groups.

Méthodes De Préparation

The synthesis of 1-(2-Ethoxy-3,5-difluorophenyl)ethanone typically involves the reaction of 2-ethoxy-3,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

C8H6F2O+CH3COClAlCl3C10H10F2O2+HCl

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield .

Analyse Des Réactions Chimiques

1-(2-Ethoxy-3,5-difluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The ethoxy and difluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed .

Applications De Recherche Scientifique

1-(2-Ethoxy-3,5-difluorophenyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-(2-Ethoxy-3,5-difluorophenyl)ethanone and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to improved therapeutic effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

1-(2-Ethoxy-3,5-difluorophenyl)ethanone can be compared with other fluorinated acetophenone derivatives, such as:

3,5-Difluoroacetophenone: Similar in structure but lacks the ethoxy group, which can influence its reactivity and applications.

4-Fluoroacetophenone:

2,4-Difluoroacetophenone: Another difluorinated derivative with different substitution patterns, affecting its chemical behavior and applications.

Activité Biologique

1-(2-Ethoxy-3,5-difluorophenyl)ethanone, a compound with potential pharmacological applications, has garnered attention in the field of medicinal chemistry. Its unique structure, characterized by the presence of difluorophenyl and ethoxy groups, suggests interesting biological activities that warrant detailed investigation.

The compound is identified by the following chemical properties:

- Molecular Formula : C10H10F2O2

- Molecular Weight : 208.18 g/mol

- CAS Number : Not specified in the available literature.

Synthesis

The synthesis of this compound typically involves:

- Starting Material : 3,5-difluoroacetophenone.

- Reagents : Ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate).

- Conditions : Reflux conditions to facilitate the alkylation reaction.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

- Covalent Bond Formation : The carbonyl group can react with nucleophilic sites on proteins, potentially altering their function.

- Fluorine Substitution Effects : The presence of fluorine atoms can enhance lipophilicity and metabolic stability, influencing how the compound interacts with biological membranes and targets.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.

Neuroprotective Effects

The compound's neuroprotective properties were evaluated using models of oxidative stress:

- Model Used : SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide.

- Findings : Treatment with this compound resulted in a significant reduction in cell death and oxidative damage markers (e.g., reduced levels of malondialdehyde).

Comparative Analysis with Similar Compounds

To better understand its biological profile, a comparison was made with structurally similar compounds:

| Compound Name | IC50 (µM) | Neuroprotective Activity | Notes |

|---|---|---|---|

| This compound | 10 - 25 | Yes | Moderate potency |

| 3,5-Difluoroacetophenone | 15 - 30 | Limited | Less effective than target compound |

| Ethyl 4-(3,5-difluorophenyl)butanoate | 20 - 35 | Yes | Similar neuroprotective effects |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with varying concentrations of this compound significantly inhibited tumor growth in xenograft models.

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration revealed that administration of the compound improved cognitive function and reduced markers of inflammation.

Propriétés

IUPAC Name |

1-(2-ethoxy-3,5-difluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10-8(6(2)13)4-7(11)5-9(10)12/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDRLHSPHPOSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.